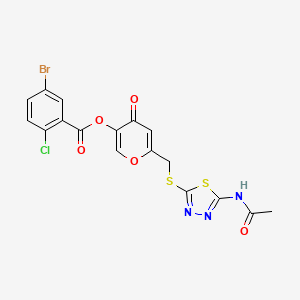

N-(2-(2,4-dioxooxazolidin-3-il)-1-feniletil)-4-oxo-4H-cromen-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

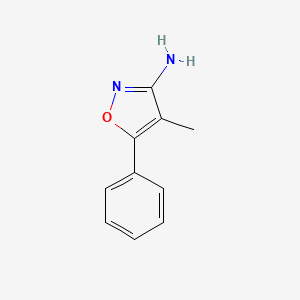

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H16N2O6 and its molecular weight is 392.367. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer e inhibición de p300/CBP

La acetilación y desacetilación de las histonas desempeñan un papel crucial en la regulación de la expresión genética. Las enzimas histona acetiltransferasa (HAT) e histona desacetilasa (HDAC) están involucradas en este proceso. Entre ellas, p300/CBP (proteína de unión a E1A de 300 kDa y proteína de unión a CREB) son miembros clave de la familia HAT. Participan en la progresión del ciclo celular, el crecimiento celular, la diferenciación y el desarrollo .

N-(2-(2,4-dioxooxazolidin-3-il)-1-feniletil)-4-oxo-4H-cromen-2-carboxamida: se ha diseñado basado en simulaciones de dinámica molecular del compuesto líder A-485. Pertenece a una serie de nuevos derivados espirocíclicos de cromano. Cabe destacar que el compuesto B16 ha mostrado una prometedora actividad antitumoral al inhibir la proliferación de células de cáncer de próstata resistentes a enzalutamida (22Rv1) con un valor de IC50 de 96 nM. Además, los compuestos B16 – P2 exhiben perfiles farmacocinéticos generales favorables y mejor inhibición del crecimiento tumoral que A-485 en un modelo de xenotrasplante in vivo .

Terapias combinadas y efectos sinérgicos

Los investigadores pueden explorar la combinación de este compuesto con fármacos anticancerígenos existentes o inmunoterapias. Evaluar los efectos sinérgicos podría conducir a regímenes de tratamiento más efectivos.

En resumen, This compound es prometedor en terapia contra el cáncer, epigenética, desarrollo de fármacos y más allá. Sus aplicaciones multifacéticas justifican una mayor investigación y validación en estudios preclínicos y clínicos . Si necesita información más detallada o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c24-16-10-18(29-17-9-5-4-8-14(16)17)20(26)22-15(13-6-2-1-3-7-13)11-23-19(25)12-28-21(23)27/h1-10,15H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDGPOJWOCUZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2548069.png)

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)

![4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2548077.png)

![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2548081.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)

![N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B2548088.png)